(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Overview
Description
The compound “(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with various substituents, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-halo acid with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidine-2,4-dione core and an appropriate aldehyde.
Bromination and Methoxylation: The introduction of bromine and methoxy groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and methoxylation reagents (e.g., sodium methoxide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy substituents.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidine-2,4-dione core.
Substitution: The bromine atom in the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, thiazolidinediones are known for their anti-inflammatory and anti-diabetic properties. This compound may exhibit similar activities, making it a candidate for biological assays and drug development studies.
Medicine
In medicine, compounds with thiazolidinedione cores are investigated for their potential to treat conditions like diabetes, cancer, and neurodegenerative diseases. This compound could be explored for such therapeutic applications.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione” would likely involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The bromine and methoxy substituents may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used in the treatment of diabetes.
Pioglitazone: Another thiazolidinedione with anti-diabetic properties.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
The uniqueness of “(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione” lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Properties
IUPAC Name |
(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO5S/c1-26-16-7-12(13(20)9-14(16)22)8-17-18(24)21(19(25)27-17)10-15(23)11-5-3-2-4-6-11/h2-9,22H,10H2,1H3/b17-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPGDCXWHNQMQH-IUXPMGMMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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